2-(2-Aminopropoxy)benzoic acid;hydrochloride
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Overview
Description
“2-(2-Aminopropoxy)benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2413905-13-0 . It has a molecular weight of 231.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2-Aminopropoxy)benzoic acid;hydrochloride” is1S/C10H13NO3.ClH/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H
. This indicates that the compound contains a benzene ring with a carboxyl group and an aminopropoxy group attached to it. Physical And Chemical Properties Analysis
“2-(2-Aminopropoxy)benzoic acid;hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Development of Novel Probes for Reactive Oxygen Species
Researchers designed and synthesized novel fluorescence probes, including derivatives related to 2-(2-Aminopropoxy)benzoic acid, to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes are useful tools for studying the roles of hROS in biological and chemical applications, offering a method to differentiate hROS from other reactive species like hydrogen peroxide, nitric oxide, and superoxide (Setsukinai et al., 2003).
Biosynthesis of Natural Products
The compound is a precursor in the biosynthesis of a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family. This area of research covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products, highlighting the compound's role in natural product synthesis (Kang, Shen, & Bai, 2012).
Corrosion Inhibition
Benzimidazole derivatives, structurally related to 2-(2-Aminopropoxy)benzoic acid, have been studied for their inhibitory action against the corrosion of iron in acidic solutions. These compounds demonstrate potential as effective corrosion inhibitors, which is critical for protecting metal surfaces in industrial applications (Khaled, 2003).
Photodecomposition Studies
The photodecomposition of chlorobenzoic acids, including derivatives of 2-(2-Aminopropoxy)benzoic acid, has been investigated, showing that ultraviolet irradiation leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is significant for understanding the environmental fate of chlorinated aromatic compounds and their degradation pathways (Crosby & Leitis, 1969).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
2-(2-aminopropoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBVZVVCCVELDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopropoxy)benzoic acid;hydrochloride |
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